1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-9-12(2)20(19-11)13(14-5-3-7-22-14)10-17-16(21)18-15-6-4-8-23-15/h3-9,13H,10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDQQRXXVFKZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene groups. The final step involves the formation of the urea linkage.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Thiophene Groups: Thiophene groups can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.
Formation of Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Urea Group
The urea group (-NHCONH-) acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. Key reactions include:
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Alkylation : Reaction with methyl iodide in DMF forms N-methyl derivatives, enhancing solubility in nonpolar solvents.
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Acylation : Treatment with acetyl chloride produces N-acetylated derivatives, confirmed by IR carbonyl stretching at ~1670 cm⁻¹ .
Example Reaction:
Electrophilic Substitution on Thiophene Rings
Thiophene moieties undergo regioselective electrophilic substitution (e.g., nitration, sulfonation) at the α-position due to electron-rich sulfur atoms:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, confirmed by NMR downfield shifts at δ 8.2–8.5 ppm.
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Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives, with IR S=O stretching at 1170–1180 cm⁻¹.
Reactivity Table:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 3-Nitro-thiophene derivative |
| Sulfonation | SO₃, H₂SO₄ | 25°C, 4 h | Thiophene-3-sulfonic acid |
Condensation Reactions Involving Pyrazole NH
The pyrazole NH group participates in condensation with aldehydes or ketones to form Schiff bases. For example:
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Reaction with benzaldehyde in ethanol/glacial acetic acid yields imine derivatives, characterized by a C=N IR peak at ~1600 cm⁻¹ .
Mechanism:
Oxidation and Reduction Reactions
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Oxidation : Thiophene rings oxidize to sulfones using H₂O₂/HOAc, confirmed by mass spectrometry (m/z +32).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to an amine, forming a biuret analog .
Yield Data:
| Reaction | Catalyst | Yield (%) |
|---|---|---|
| Oxidation (H₂O₂/HOAc) | None | 65–70 |
| Hydrogenation (H₂/Pd-C) | Pd/C | 80–85 |
Cyclization Reactions
Under acidic conditions, the urea group undergoes intramolecular cyclization to form fused heterocycles. For example:
Key Observation:
Cross-Coupling Reactions
The thiophene rings participate in Suzuki-Miyaura couplings with aryl boronic acids:
Example:
Acid/Base-Mediated Rearrangements
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Acidic Hydrolysis : HCl (6M) cleaves the urea group to form primary amines and CO₂.
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Base-Induced Isomerization : NaOH (10%) rearranges the pyrazole-thiophene linkage, altering regioselectivity .
Experimental Insights
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions.
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Catalysts : Pd-based catalysts improve cross-coupling yields by 20–30% compared to Cu or Ni .
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Temperature : Cyclization requires >100°C for complete conversion, while electrophilic substitutions proceed at 0–25°C .
Scientific Research Applications
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally or functionally related molecules, emphasizing substituent variations and their implications.
Table 1: Structural Comparison
Key Findings from Comparative Studies
Bioactivity Modulation via Heterocycles: The target compound’s pyrazole-thiophene-urea architecture contrasts with 7a , which uses a methanone linker and lacks urea. While 7a exhibits antifungal properties, the target compound’s urea group may broaden its selectivity toward kinase or protease targets due to enhanced H-bond donor capacity. Benzofuran-pyrimidine analogs (e.g., 4a-d) show anticancer activity but lack the ethyl-pyrazole flexibility, suggesting rigidity may limit bioavailability in certain tissues.
Impact of Thiophene vs. Thiophene’s sulfur atom also contributes to heavier atom effects, influencing solubility and membrane permeability.
Role of Urea vs. Amine-based derivatives (e.g., ) prioritize basicity and CNS penetration, whereas the urea group favors polar interactions, directing the compound toward peripheral targets.
Biological Activity
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative that combines the pharmacologically significant pyrazole and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a thiophene group, contributing to its unique biological profile.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway. Additionally, the thiophene rings may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our target compound. For instance, research indicates that compounds containing pyrazole and thiophene structures exhibit significant cytotoxic effects against various cancer cell lines (e.g., H460, A549) due to their ability to induce apoptosis and inhibit proliferation .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H460 | 12.5 | Apoptosis induction |
| Compound B | A549 | 15.0 | Cell cycle arrest |
| Target Compound | HT-29 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The presence of the thiophene ring enhances the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. In vivo studies have demonstrated that similar compounds significantly reduce inflammation in murine models .
Case Study:
In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that administration of these compounds resulted in a marked decrease in paw edema in rats compared to controls .
Antimicrobial Activity
Pyrazole-containing compounds have also shown promising antimicrobial activity against various pathogens. The dual action mechanism involving both direct microbial inhibition and modulation of host immune response has been suggested as a reason for their efficacy .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 32 µg/mL | Target Compound |
| S. aureus | 16 µg/mL | Target Compound |
| C. albicans | 64 µg/mL | Target Compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
